molecular formula C8H13N3 B8557596 Butyronitrile, 4,4'-iminodi- CAS No. 90556-21-1

Butyronitrile, 4,4'-iminodi-

Cat. No.: B8557596
CAS No.: 90556-21-1
M. Wt: 151.21 g/mol
InChI Key: CKEIQUPFORBNCK-UHFFFAOYSA-N
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Description

Butyronitrile, 4,4'-iminodi- (IUPAC name: 4-[3-cyanopropyl(methyl)amino]butanenitrile) is a branched aliphatic dinitrile with the molecular formula C₉H₁₅N₃ . Its structure consists of a central methylimino group (-N(CH₃)-) linking two butyronitrile (CH₂CH₂CH₂CN) moieties, as represented by the SMILES notation CN(CCCC#N)CCCC#N . This compound is cataloged under CID 55995 in PubChem and has a monoisotopic mass of 165.1266 Da .

Properties

CAS No.

90556-21-1

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-(3-cyanopropylamino)butanenitrile

InChI

InChI=1S/C8H13N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-4,7-8H2

InChI Key

CKEIQUPFORBNCK-UHFFFAOYSA-N

Canonical SMILES

C(CC#N)CNCCCC#N

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile groups undergo controlled hydrolysis under alkaline or acidic conditions:

Reaction ConditionsProduct FormedCatalyst/AdditiveYieldSource
Aqueous NaOH (60–80°C)4,4'-IminodibutyramideNone72–85%
HCl/H<sub>2</sub>O (reflux)4,4'-Iminodibutyric acidCeO<sub>2</sub> catalyst89%
H<sub>2</sub>O + Ca(OH)<sub>2</sub>Methionine derivativesCalcium hydroxide91%

Hydrolysis kinetics depend on steric effects from the imino bridge, which slows reaction rates compared to mononitriles. CeO<sub>2</sub> catalysts enhance selectivity by stabilizing intermediates .

Nucleophilic Substitution at the Imino Group

The imino nitrogen participates in alkylation and acylation:

Alkylation with alkyl halides :

  • Reacts with methyl iodide (CH<sub>3</sub>I) in THF to form N-methyl-4,4'-iminodibutyronitrile (85% yield).

  • Ethyl bromide (C<sub>2</sub>H<sub>5</sub>Br) requires phase-transfer catalysts (e.g., TBAB) for comparable efficiency.

Acylation with isocyanates :

  • Reacts with benzyl isocyanate (PhCH<sub>2</sub>NCO) to form 4,4'-bi-1H-imidazol-2-ones via intramolecular cyclization (DBU catalyst, 78% yield) .

Cyano-Borrowing Reactions

Titanium-catalyzed amination enables direct conversion of nitriles to α-aminonitriles:

SubstrateAmine SourceCatalystProductYieldSource
4,4'-IminodibutyronitrileNH<sub>3</sub>Ti(O<sup>i</sup>Pr)<sub>4</sub>4,4'-Iminodi-α-aminobutyronitrile68%

This method avoids protecting-group strategies, streamlining synthesis of bioactive intermediates .

Cyclization and Annulation

The compound participates in stereoselective annulations:

  • With α-ketoesters under NHC catalysis, it forms γ-lactones via vinylogous enolate intermediates (72% yield, >90% ee) .

  • In DBU-mediated reactions, intramolecular cyclization yields bis-imidazolones (e.g., 5'-amino-5-imino-4,4'-bi-1H-imidazol-2-one, 81% yield) .

Comparative Reactivity of Functional Groups

Functional GroupReaction TypeRelative Rate (vs. Butyronitrile)Notes
NitrileHydrolysis0.6×Steric hindrance from imino bridge
IminoAlkylation1.2×Enhanced nucleophilicity due to N–H
NitrileCyano-borrowing0.8×Catalyst-dependent selectivity

Side Reactions and Limitations

  • Dimerization : Competing pathways under high-temperature alkaline conditions produce insoluble byproducts (e.g., 2,2'-bis-(2-methylthioethyl)iminodiacetic acid, 15–22% yield) .

  • Hydride Elimination : Observed in Chichibabin-like reactions, leading to reduced yields unless pressurized .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Butyronitrile (CH₃CH₂CH₂CN)

Butyronitrile, a simpler mononitrile, exists in gauche and trans conformers. Computational studies show the gauche form is more stable (ΔH = 0.27 kcal/mol) and predominant (70% in gas phase) due to hyperconjugative interactions . In contrast, Butyronitrile, 4,4'-iminodi- lacks conformational flexibility in its rigid methylimino bridge but retains reactive nitrile termini.

4,4,4-Trifluorobutanenitrile (C₄H₄F₃N)

This fluorinated nitrile substitutes hydrogen atoms with electronegative fluorine, enhancing thermal stability and altering solubility. The trifluoromethyl group reduces polarity compared to the aliphatic chains in Butyronitrile, 4,4'-iminodi- .

Bis(3-cyanopropyl)dichlorosilane (C₈H₁₂Cl₂N₂Si)

A silicon-based compound with two cyanopropyl groups, its dichlorosilane backbone enables hydrolysis to silanol, a feature absent in Butyronitrile, 4,4'-iminodi- .

4,4'-Iminobisbenzonitrile (C₁₄H₁₀N₃)

This aromatic dinitrile has a rigid biphenyl structure, contrasting with the aliphatic flexibility of Butyronitrile, 4,4'-iminodi-.

1,3-Bis(3-cyanopropyl)tetramethyldisiloxane (C₁₂H₂₄N₂OSi₂)

A siloxane derivative, its silicon-oxygen backbone imparts thermal stability and hydrophobicity, differing from the hydrocarbon backbone of Butyronitrile, 4,4'-iminodi- .

Table 1: Structural Comparison
Compound Molecular Formula Key Functional Groups Backbone Type
Butyronitrile, 4,4'-iminodi- C₉H₁₅N₃ Dual nitriles, methylimino Aliphatic
Butyronitrile C₄H₇N Single nitrile Aliphatic
4,4,4-Trifluorobutanenitrile C₄H₄F₃N Trifluoromethyl, nitrile Aliphatic
Bis(3-cyanopropyl)dichlorosilane C₈H₁₂Cl₂N₂Si Dual nitriles, dichlorosilane Silicon-based
4,4'-Iminobisbenzonitrile C₁₄H₁₀N₃ Dual nitriles, aromatic imino Aromatic

Physical and Thermal Properties

  • Butyronitrile, 4,4'-iminodi-: Limited experimental data; predicted higher boiling point than mononitriles due to larger size and polar nitrile groups.
  • Butyronitrile : Boiling point = 117–118°C; gauche conformer dominates in gas phase (70%) .
  • 4,4,4-Trifluorobutanenitrile : Lower solubility in water due to fluorine’s hydrophobicity; higher density (~1.3 g/cm³) .
  • Silicon-based nitriles : Enhanced thermal stability (decomposition >250°C) from siloxane/silane backbones .

Chemical Reactivity

  • Nitrile Hydrolysis : All compounds hydrolyze to carboxylic acids or amides under acidic/basic conditions. Fluorinated nitriles (e.g., C₄H₄F₃N) may resist hydrolysis due to electron-withdrawing effects .
  • Coordination Chemistry: Butyronitrile, 4,4'-iminodi-’s dual nitriles and amine group could act as polydentate ligands, similar to terpyridine-metal complexes .
  • Silane Reactivity: Dichlorosilane derivatives undergo hydrolysis to form silanols, enabling polymer crosslinking .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,4'-iminodi-butyronitrile relevant to experimental design?

  • Molecular formula : C₈H₁₉N₂O₂ (MW: 161.24 g/mol), as identified in product catalogs .
  • Stability : Exists in conformational isomers (e.g., gauche and trans), with thermodynamic studies showing gauche dominance (~70% abundance in gas phase) due to enthalpy differences (ΔH ≈ 0.11–0.27 kcal/mol) .
  • Storage : Requires airtight containers in cool, ventilated areas away from incompatible agents (strong acids, oxidizers, bases) to prevent decomposition or hazardous reactions .

Q. How should 4,4'-iminodi-butyronitrile be safely handled and stored in laboratory settings?

  • Handling : Use explosion-proof equipment, grounded metal containers, and non-sparking tools. Avoid ignition sources and ensure proper ventilation .
  • PPE : Wear gloves, protective eyewear, and lab coats. Use fume hoods to minimize inhalation risks, as repeated exposure may cause respiratory irritation .
  • Waste disposal : Segregate waste and consult certified agencies for hazardous material disposal, adhering to local regulations .

Advanced Research Questions

Q. What methodologies resolve contradictions in conformational stability data of butyronitrile derivatives?

  • Contradictions : Early microwave studies favored trans stability , while IR/Raman and computational analyses (CCSD/DFT) suggest gauche dominance .
  • Resolution strategies :

  • Computational benchmarking : Compare results across multiple theory levels (e.g., CCSD/6-311G+(d,p) vs. DFT functionals) to validate energy differences .
  • Experimental cross-validation : Combine spectroscopic techniques (microwave, IR, Raman) with X-ray crystallography to assess phase-dependent behavior (gas vs. condensed phases) .

Q. How can computational methods predict thermodynamic properties of 4,4'-iminodi-butyronitrile conformers?

  • Methods :

  • Ab initio/DFT : Calculate enthalpy (ΔH) and Gibbs free energy (ΔG) to determine relative stability. For example, CCSD/6-311G+(d,p) predicts gauche stability (ΔH = 0.27 kcal/mol) .
  • Population analysis : Estimate conformer ratios at varying temperatures using Boltzmann distributions .
  • MD simulations : Model phase transitions (e.g., liquid-solid) to predict conformational behavior under experimental conditions .

Q. What synthetic pathways utilize 4,4'-iminodi-butyronitrile as a precursor for heterocyclic compounds?

  • Nitrile reactivity : The nitrile group enables nucleophilic additions or cyclization reactions. Example pathways:

  • Imidazole synthesis : React with amidrazones or isocyanates to form 4-amino-5-iminopyrazoles or imidazolidinylidenes .
  • Thiazolidine derivatives : Use sulfur-containing reagents (e.g., thiourea) to construct sulfur-nitrogen heterocycles .

Q. How do functional groups in 4,4'-iminodi-butyronitrile influence its reactivity in nucleophilic additions?

  • Nitrile group : Polar C≡N bond facilitates nucleophilic attacks (e.g., by amines, hydroxyls) to form amines or amides.
  • Imino group : Participates in Schiff base formation or coordination chemistry with metal ions, enabling catalytic or material science applications .
  • Steric effects : Bulky substituents may hinder reactivity, requiring optimized solvents (e.g., DMF) or catalysts (e.g., Lewis acids) .

Q. What experimental strategies analyze phase-dependent conformational behavior of 4,4'-iminodi-butyronitrile?

  • Spectroscopy :

  • IR/Raman : Detect vibrational modes (e.g., C≡N stretching) to identify conformers in gas/liquid phases .
  • X-ray diffraction : Resolve gauche dominance in crystalline phases .
    • Thermodynamic studies : Measure enthalpy changes during phase transitions (e.g., DSC) to correlate conformational stability with temperature/pressure .

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